5-chloro-N-(3-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide
Description
Properties
Molecular Formula |
C18H12Cl2FN3OS |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
5-chloro-N-(3-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H12Cl2FN3OS/c19-12-2-1-3-14(8-12)23-17(25)16-15(20)9-22-18(24-16)26-10-11-4-6-13(21)7-5-11/h1-9H,10H2,(H,23,25) |
InChI Key |
UFSIUQJULCBCKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Carboxamide Intermediate
The first step involves coupling 5-chloropyrimidine-4-carboxylic acid with 3-chloroaniline to form 5-chloro-N-(3-chlorophenyl)pyrimidine-4-carboxamide .
Procedure :
-
Dissolve 5-chloropyrimidine-4-carboxylic acid (10 mmol) in anhydrous DCM.
-
Add 3-chloroaniline (12 mmol) and EDCI (12 mmol) under nitrogen atmosphere.
-
Stir at 25°C for 12–16 hours.
-
Quench with ice-cwater, extract with DCM, and purify via column chromatography (hexane:ethyl acetate, 7:3).
Sulfanyl Group Introduction
The second step introduces the 4-fluorobenzyl sulfanyl group at position 2 of the pyrimidine ring via nucleophilic aromatic substitution.
Procedure :
-
Suspend the carboxamide intermediate (5 mmol) in anhydrous DMF.
-
Add 4-fluorobenzyl mercaptan (6 mmol) and potassium carbonate (10 mmol).
-
Heat at 60°C for 8–10 hours under inert conditions.
-
Cool, dilute with water, and extract with ethyl acetate.
-
Purify via recrystallization (ethanol:water, 4:1).
Reaction Optimization
Solvent and Base Selection
The choice of solvent and base critically impacts reaction efficiency:
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 60 | 75 |
| THF | NaH | 50 | 62 |
| DCM | Et₃N | 25 | 58 |
DMF with potassium carbonate provides optimal polarity and basicity for nucleophilic substitution.
Catalytic Additives
Adding catalytic tetrabutylammonium iodide (TBAI, 0.1 eq.) increases yield to 83% by enhancing the nucleophilicity of the thiolate ion.
Characterization and Validation
Spectroscopic Analysis
Crystallographic Validation
Single-crystal X-ray diffraction confirms the molecular structure, revealing a dihedral angle of 85.2° between the pyrimidine and 3-chlorophenyl planes. Noncovalent interactions (C–H···F, S···π) stabilize the crystal lattice.
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities employ continuous flow reactors to enhance reproducibility:
Green Chemistry Approaches
Solvent-free mechanochemical grinding reduces waste:
Challenges and Solutions
Byproduct Formation
Purification Difficulties
-
Issue : Co-elution of unreacted 3-chloroaniline.
-
Solution : Gradient elution chromatography (hexane → ethyl acetate) with 5% triethylamine additive.
Comparative Analysis with Analogous Compounds
| Compound Modification | Synthetic Yield (%) | Bioactivity (IC₅₀, nM) |
|---|---|---|
| 4-Fluorobenzyl sulfanyl | 75 | 12.3 (COX-2 inhibition) |
| 3-Methylbenzyl sulfanyl | 68 | 18.9 |
| 2-Chlorobenzyl sulfanyl | 63 | 24.7 |
The 4-fluorobenzyl variant exhibits superior yield and potency due to enhanced electronic effects .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(3-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
Sulfoxides and sulfones: from oxidation.
Amines: from reduction.
Substituted derivatives: from nucleophilic substitution.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 5-chloro-N-(3-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide exhibit promising anticancer activity. For instance, derivatives of pyrimidine structures have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. In one study, compounds with similar structural motifs demonstrated significant growth inhibition against A549 lung cancer cells, with IC50 values indicating potent activity .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, particularly against resistant bacterial strains. Nitrogen heterocycles, such as those found in pyrimidine derivatives, are known to play crucial roles in the development of antibacterial agents. Recent studies have shown that modifications to the pyrimidine ring can enhance the antibacterial efficacy against pathogens like Mycobacterium tuberculosis and Staphylococcus aureus .
Case Study 1: Anticancer Screening
In a systematic screening of various pyrimidine derivatives, a compound structurally related to this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, showcasing its potential as a lead compound for further development .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of a related pyrimidine derivative demonstrated effectiveness against E. coli and Pseudomonas aeruginosa. The compound exhibited minimum inhibitory concentrations (MIC) comparable to existing antibiotics, highlighting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 5-chloro-N-(3-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s biological and physicochemical properties are influenced by its substituents. Below is a systematic comparison with structurally related analogs:
Substituent Variations on the Pyrimidine Ring
Sulfanyl Group Modifications
- Target Compound: 4-Fluorobenzylsulfanyl group (C₆H₄F-CH₂-S-).
- Analog 1 : 5-Chloro-N-(3-Chlorophenyl)-2-(Methylthio)Pyrimidine-4-Carboxamide (CAS 879948-57-9)
- The trifluoromethylphenyl carboxamide further enhances hydrophobicity .
Halogenation Patterns
- Target Compound : Chlorine at pyrimidine position 3.
- Analog 3 : 5-Chloro-N-(4-Chlorophenyl)-2-[(4-Fluorobenzyl)Sulfanyl]Pyrimidine-4-Carboxamide (CAS 901658-67-1)
Carboxamide Substituent Modifications
Chlorophenyl vs. Trifluoromethylphenyl
- Target Compound : 3-Chlorophenyl group.
Positional Isomerism
- Analog 5: N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide The para-chloro substitution on the phenyl ring changes hydrogen-bonding patterns in crystal structures, as observed in dihedral angles (42.25° vs. 59.70° in meta-substituted analogs) .
Antimicrobial Activity
- Target Compound: Limited direct data, but analogs with 3-chlorophenyl groups (e.g., Compound 8j in ) exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) (MIC = 7.81 μmol/L), outperforming penicillin G .
- Analog 2 : The trifluoromethylphenyl group may enhance activity against resistant strains due to increased membrane penetration .
Crystallographic and Solubility Data
- Analog 6: 2-[(4-Chlorobenzyl)Sulfanyl]-4-(2-Methylpropyl)-6-[3-(Trifluoromethyl)Anilino]Pyrimidine-5-Carbonitrile Crystal packing reveals intermolecular N–H⋯N hydrogen bonds, forming dimeric structures. Similar interactions in the target compound could influence solubility and stability .
Data Tables
Table 1: Key Structural Analogs and Their Properties
Table 2: Impact of Substituent Positions on Activity
Biological Activity
5-chloro-N-(3-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound, with the molecular formula and a molecular weight of 408.3 g/mol, has been studied for various therapeutic applications, including anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The compound features a complex structure with multiple halogen atoms and a sulfanyl group, which contribute to its reactivity and biological activity. The presence of chlorine and fluorine substituents suggests significant interactions with biological targets, making it an interesting candidate for drug development.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 901658-68-2 |
| Molecular Formula | C18H12Cl2FN3OS |
| Molecular Weight | 408.3 g/mol |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies suggest that this compound may act as an enzyme inhibitor or receptor modulator, particularly targeting pathways involved in cancer cell proliferation and survival. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers.
Case Study: EGFR Inhibition
In a study evaluating various pyrimidine derivatives, this compound demonstrated potent inhibitory effects against the EGFR T790M mutation, a common resistance mutation in non-small cell lung cancer (NSCLC). The IC50 value was reported at approximately 9.5 nM, comparable to reference drugs like osimertinib .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, potentially by inhibiting cyclooxygenase (COX) enzymes involved in the inflammatory response. This activity was assessed through various assays that measured COX-2 inhibition.
Case Study: COX-2 Inhibition
In vitro assays indicated that the compound significantly suppressed COX-2 activity with an IC50 value of 0.04 μmol, similar to that of celecoxib, a standard anti-inflammatory medication . These findings support its potential use in treating inflammatory conditions.
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways related to cancer progression and inflammation.
- Receptor Modulation : Its structural features allow it to interact with specific receptors, altering their activity and downstream effects.
- Gene Expression Regulation : It may influence the expression levels of proteins involved in apoptosis and cell cycle regulation.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Chloro-N-(2-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide | C18H12Cl2FN3OS | Fewer chlorine atoms; similar sulfanyl group |
| 5-Bromo-N-(3-chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide | C18H14BrClN3OS | Bromine instead of chlorine; different substituents |
| 5-Iodo-N-(2-nitrophenyl)-2-[(4-methoxybenzyl)sulfanyl]pyrimidine-4-carboxamide | C18H16ClN3O3S | Iodine substitution; nitro group presence |
These comparisons highlight how variations in halogen substitution and functional groups can influence biological activity and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
